2,6-Dimethylundecane

Descripción

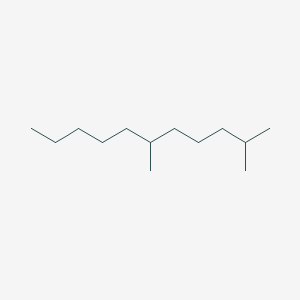

Structure

2D Structure

3D Structure

Propiedades

IUPAC Name |

2,6-dimethylundecane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H28/c1-5-6-7-10-13(4)11-8-9-12(2)3/h12-13H,5-11H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MFUPKUZLTKVMFM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCC(C)CCCC(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H28 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID2058623 | |

| Record name | 2,6-Dimethylundecane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2058623 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

184.36 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

17301-23-4 | |

| Record name | 2,6-Dimethylundecane | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017301234 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,6-Dimethylundecane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2058623 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,6-DIMETHYLUNDECANE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/69DSN599IC | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Natural Occurrence and Biosynthesis

Biogenic Production in Terrestrial Flora

2,6-Dimethylundecane has been identified as a constituent in the chemical profiles of several plant species. Its presence is often noted in the analysis of essential oils and other volatile extracts from flowers and other plant parts.

Research on the chemical composition of the flower heads of Haplopappus berterii, a plant species native to Chile, has led to the identification of this compound. researchgate.net This compound is part of a complex mixture of alkanes found in the plant. researchgate.net Alongside this compound, other related dimethylundecane isomers such as 4,6-dimethylundecane (B91011) and 2,10-dimethylundecane (B97784) have also been reported. researchgate.net

The analysis of Michelia alba flower absolute, a substance highly valued in the fragrance industry, has revealed the presence of this compound. thegoodscentscompany.comflavscents.com While it is not one of the most abundant components, its detection is a notable aspect of the flower's complex volatile profile. In a typical gas chromatography analysis, 4,6-dimethylundecane was also identified, often in slightly higher concentrations than this compound. thegoodscentscompany.comthegoodscentscompany.com The essential oil of Michelia alba, extracted through distillation, is rich in linalool. scentree.co

Detection in Michelia alba Flower Absolute

Presence in Faunal Biological Systems

The occurrence of this compound is not limited to the plant kingdom; it has also been identified in various contexts within animal biology, from insect cuticles to the volatile compounds released during decomposition.

Cuticular hydrocarbons play a crucial role in preventing desiccation and facilitating chemical communication among insects. While specific studies on Schistocerca vaga and this compound are not detailed in the provided search results, the broader context of insect cuticular lipids often includes a variety of branched-chain alkanes. These compounds are significant for the insects' survival and interaction with their environment.

Studies analyzing the volatile organic compounds (VOCs) released during the decomposition of animal remains have identified this compound as one of the many hydrocarbons present. researchgate.net In the complex mixture of gases produced during decomposition, this compound is listed among other long-chain straight and branched alkanes. researchgate.net The profile of these VOCs is of significant interest in forensic science for the potential detection of remains. researchgate.net It has been noted in the context of research involving both human and animal remains. researchgate.net

Hydrocarbon Profiles in Insect Cuticular Lipids (e.g., Schistocerca vaga)

Microbial Biogenesis and Metabolic Pathways

Microorganisms, particularly certain species of fungi and cyanobacteria, are known producers of this compound. The biosynthesis of this compound is linked to specific metabolic pathways within these organisms.

The filamentous fungus Fusarium verticillioides, a notable phytopathogen of maize, is capable of producing a wide array of volatile organic compounds. uliege.be Research evaluating the effect of different carbon sources on the VOC profile of F. verticillioides strain 7600 has identified this compound as one of the emitted compounds. nih.gov In a study analyzing VOCs from Fusarium verticillioides grown on non-sterile cracked maize, this compound was detected as one of the many alkanes produced. uliege.be The biosynthesis of VOCs in filamentous fungi, including hydrocarbons like this compound, is generally understood to occur through various primary and secondary metabolic pathways. nih.gov

**Table 1: Volatile Organic Compounds Identified in *Fusarium verticillioides***

| Compound Class | Example Compounds | Reference |

|---|---|---|

| Alkanes | This compound, 2,5-Dimethylnonane, 4,5-Dimethylnonane | uliege.be |

| Alcohols | 1-Octen-3-ol, 3-Octanol | |

| Ketones | 1-Octen-3-one | |

| Sesquiterpenes | α-Cedrene | uliege.be |

This compound is considered a significant biomarker for cyanobacterial contributions to sedimentary organic matter. Its origin is linked to the resistant biomacromolecule, algaenan, found in certain cyanobacteria. Pyrolysis studies of kerogens from Cretaceous and Miocene organic-rich marine shales have identified this compound as a major component in the pyrolysates. This finding suggests a strong contribution of cyanobacteria to marine primary production during the deposition of these sediments.

Further research involving pyrolytic experiments on the cyanobacterium Chlorogloeopsis confirmed that its biomacromolecules include C13 isoprenoid alkane moieties, which corresponds to this compound. The presence of this compound in the pyrolysates of Onnagawa kerogen, for instance, is attributed to cyanobacterial sources. This link is crucial for understanding the chemical structure of kerogens and the biological sources of ancient organic matter.

Production by Filamentous Fungi (e.g., Fusarium verticillioides)

Occurrence in Derived Natural Products and Environmental Matrices

Beyond its microbial origins, this compound has been identified as a constituent of the volatile profiles of various natural products, including teas and complex symbiotic organisms.

Black tea is known for its complex aroma, which is composed of hundreds of volatile organic compounds. A comprehensive analysis of Iranian black teas from different geographical regions in northern Iran revealed that hydrocarbons, including alkanes and alkenes, constitute one of the major chemical classes of these volatile compounds. researchgate.net While a detailed breakdown of all individual alkanes was not the focus of this broad study, the significant presence of this class suggests the potential inclusion of various branched-chain alkanes. researchgate.net Other studies on black tea have also identified alkanes as part of their volatile composition. researchgate.netmdpi.com The formation of these compounds is influenced by the manufacturing processes, particularly the degree of fermentation. nih.gov

Table 2: Major Classes of Volatile Compounds in Iranian Black Teas

| Chemical Class | Percentage of Total Volatiles (Approx.) | Reference |

|---|---|---|

| Hydrocarbons | 78% (including alkenes, alkanes, etc.) | researchgate.net |

| Esters | Major Class Component | researchgate.net |

| Alcohols | Major Class Component | researchgate.net |

The medicinal fungus Ophiocordyceps sinensis, also known as the caterpillar fungus, and its insect host have been found to contain this compound as part of their volatile chemical profile. An analysis of volatile components from various O. sinensis products, including the fungus itself and the host insect (Thitarodes), identified 120 different volatile compounds. mdpi.com Among these, alkanes were a dominant group, and this compound was specifically identified as a potential discriminatory compound between different products. mdpi.com This suggests that the compound may play a role in the chemical signature of the fungus-insect complex. mdpi.com

Table 3: Discriminatory Volatile Compounds in Ophiocordyceps sinensis Products

| Compound Name | Chemical Class | Reference |

|---|---|---|

| This compound | Alkane | mdpi.com |

| 2,3-Dimethyldodecane | Alkane | mdpi.com |

| 2,6,11-Trimethyldodecane | Alkane | mdpi.com |

| Farnesane | Terpene | mdpi.com |

| Thieno[2,3-c]pyridine | Heterocyclic | mdpi.com |

Synthetic Methodologies and Derivatization

Chemical Synthesis Approaches

The creation of 2,6-dimethylundecane can be achieved through various chemical synthesis methods, including intermolecular addition reactions, thermocracking of branched alkanes, catalytic isomerization of olefins, and co-oligomerization processes.

Intermolecular Addition Reactions

One method for preparing this compound involves an intermolecular addition reaction. chembk.com A typical process includes the reaction between 1-undecyne (B103828) and isobutyraldehyde (B47883) to produce this compound. chembk.com

Thermocracking of Branched Alkanes

Thermocracking, or pyrolysis, of larger branched alkanes can yield this compound. This process involves heating high molecular weight hydrocarbons in the liquid phase at temperatures between 250°C to 300°C, leading to low cracking yields. oup.com The analysis of products from the thermocracking of multibranched alkanes like pristane (B154290), phytane (B1196419), and squalane (B1681988) demonstrates the formation of various smaller branched olefins and alkanes. oup.comresearchgate.netoup.com Steam cracking is a related industrial process where hydrocarbons are broken down at temperatures of 900-1200 K to produce commercially valuable products like light olefins and aromatics. semanticscholar.org

Catalytic Isomerization of Olefins

Branched olefins, which can be precursors to this compound, are synthesized through methods like the catalytic isomerization of olefins obtained from thermocracking reactions. oup.comresearchgate.netoup.com This approach allows for the conversion of internal olefins to terminal olefins, a thermodynamically unfavorable process, by coupling it with redox reactions and the formation of silicon-fluorine bonds. escholarship.org The process often involves chain-walking hydrosilylation of internal olefins followed by a formal retro-hydrosilylation. escholarship.org Catalysts, such as certain ruthenium complexes, have shown high efficiency and selectivity in olefin isomerization. sdsu.edu

Co-oligomerization Processes

The co-oligomerization of ethylene (B1197577) with higher alpha-olefins (like propylene, 1-butene, and 1-hexene) is another route to synthesize branched olefins that can be hydrogenated to form alkanes such as this compound. oup.comresearchgate.netoup.com These reactions are often catalyzed by nickel-based systems and proceed through a series of chain initiation, propagation, and termination steps to produce a mixture of linear and branched olefins. oup.comresearchgate.net

Engineered Biosynthesis for Advanced Biofuels

The production of branched alkanes like this compound is of interest in the field of advanced biofuels.

Strategies for Branched Alkane Production

Microbial biosynthesis presents a promising avenue for producing alkanes. frontiersin.org Generally, these pathways are derived from fatty acid metabolism. frontiersin.orgnih.gov One strategy involves the "AAR-ADO" pathway, where an acyl-ACP reductase (AAR) and an aldehyde-deformylating oxygenase (ADO) are used. biofueljournal.com To produce branched-chain alkanes, the fatty acid biosynthesis pathway can be modified. For instance, introducing enzymes with broader substrate specificity, such as FabH2 from Bacillus subtilis, into Escherichia coli can lead to the production of a wider range of alkanes, including branched varieties. nih.gov This is achieved by supplying the appropriate starter units for the synthesis. nih.gov The production of branched-chain alkanes has also been observed in fungi, such as Fusarium verticillioides, which can synthesize a variety of volatile organic compounds, including numerous branched alkanes. conicet.gov.ar

Challenges in microbial production include low product titers. researchgate.net Strategies to improve yields include optimizing metabolic pathways, blocking competing pathways, and utilizing different carbon sources. biofueljournal.comresearchgate.net

Hydrodeoxygenation Pathways from Biomass-derived Precursors

The production of branched alkanes, such as this compound, from renewable biomass resources is a significant area of research, primarily driven by the quest for sustainable aviation and diesel fuels. koreascience.krresearchgate.net The general strategy involves the conversion of biomass-derived platform molecules, which are rich in oxygen, into long-chain hydrocarbons through carbon-carbon bond formation followed by hydrodeoxygenation (HDO). researchgate.net HDO is a crucial step that removes oxygen atoms from the molecular structure, resulting in stable alkanes suitable for fuel applications. colab.ws

Several pathways have been explored, utilizing various biomass-derived precursors:

From Sugars and Starches : Oligosaccharides like starch can be depolymerized to their monomeric sugar units (e.g., glucose, xylose). osti.gov These sugars can then be converted into valuable platform chemicals. For instance, xylose, derived from lignocellulose, can be dehydrated to furfural. acs.org

From Furanic Compounds : Furfural and 5-hydroxymethylfurfural (B1680220) (HMF), readily obtained from lignocellulose, are key building blocks. koreascience.krresearchgate.net These compounds can undergo C-C bond forming reactions, such as aldol (B89426) condensation, with ketones like acetone (B3395972) or methyl isobutyl ketone (MIBK) to elongate the carbon chain. koreascience.kracs.org For example, the reaction of 2-methylfuran (B129897) (MFU) with acetone can lead to precursors for branched alkanes. researchgate.net Specifically, the alkylated product from the reaction of two MFU molecules with one acetone molecule can be deoxygenated to form 6,6-dimethylundecane (B97090). researchgate.net

From Levulinic Acid : Biomass-derived levulinic acid can be converted to angelica lactone isomers (α- and β-angelica lactone). researchgate.net These isomers can self-aggregate to form dimers and trimers, which are then hydrodeoxygenated over catalysts like Raney nickel to produce C7-C10 branched alkanes. researchgate.net

The HDO step itself typically employs heterogeneous catalysts under hydrogen pressure. colab.ws Common catalysts include noble metals like Palladium (Pd) or Platinum (Pt) supported on acidic materials such as zeolites (e.g., H-ZSM-5), zirconium phosphate (B84403) (ZrP), or niobium phosphate (NbOPO4). researchgate.netresearchgate.netacs.org Bimetallic catalysts, such as Ni-Mo supported on alumina (B75360) (Al2O3) or Ir-ReOx on silica (B1680970) (SiO2), are also effective. researchgate.netmdpi.com These catalytic systems are designed to efficiently remove hydroxyl, carbonyl, and ether oxygen groups while promoting the formation of the desired branched alkane structure, which is favorable for producing jet fuel with low freezing points. koreascience.krcolab.ws

Table 1: Selected Hydrodeoxygenation Pathways to Branched Alkanes from Biomass

| Biomass Precursor | Intermediate(s) | Key Reaction(s) | Catalyst System (for HDO) | Branched Alkane Product(s) | Reference |

|---|---|---|---|---|---|

| Xylose | Furfural, Methyl Isobutyl Ketone (MIBK) | Dehydration, Aldol Condensation | Ru/H-ZSM-5 | C10, C11 branched alkanes | acs.org |

| Furfural, 2-Methylfuran (2-MF) | C15 diesel precursor | Hydroxyalkylation-Alkylation (HAA) | Pt/Zirconium Phosphate (Pt/ZrP) | 6-butylundecane, 6-pentylundecane | researchgate.net |

| Levulinic Acid | Angelica Lactone (α and β) | Intramolecular esterification, Self-aggregation | Raney Nickel | 3-ethyl-4-methyl heptane (B126788) (major C10 product) | researchgate.net |

| Methyl Isobutyl Ketone (MIBK) | C12 oxygenate | Self-Aldol Condensation | Pd/HZSM-5 | Highly branched C12 alkanes | colab.ws |

| Furfural, Ethyl Levulinate | Branched C15 precursor | Aldol Condensation | Supported metal catalyst | Branched hydrocarbons for jet fuel | koreascience.kr |

Analog Synthesis in Fragrance and Flavor Chemistry

While saturated alkanes like this compound are not typically potent odorants themselves due to their low polarity and volatility, their structural backbone is a crucial scaffold for creating synthetic fragrances. researchgate.net The fragrance and flavor industry relies heavily on chemical synthesis to create novel compounds with unique olfactory profiles, and structural modification of aliphatic chains is a key strategy. nih.gov The specific branching pattern and the type and position of functional groups on the carbon skeleton are critical in determining the final scent. perfumerflavorist.com

Aldehydes to Alcohols : The reduction of an aldehyde group (–CHO) to a primary alcohol (–CH₂OH) generally results in a weaker odor. The characteristic fresh, green note of the aldehyde diminishes, giving way to a milder, sweet, and floral scent. perfumerflavorist.com

Aldehydes to Nitriles : Converting an aldehyde group to a nitrile (–C≡N) can significantly alter the odor profile, often making it more fruity. perfumerflavorist.com

The synthesis of these analogs often starts with precursor aldehydes which are then converted to the desired derivatives. For example, nitriles can be prepared from the corresponding aldehydes via an aldoxime intermediate, followed by dehydration. perfumerflavorist.com

The importance of the dimethyl-branched aliphatic structure is evident in various synthetic fragrance ingredients. For example, 6-methoxy-2,6-dimethyloctanal (B1262660) is a compound with valuable marine, fresh air, and fruity odor notes used in perfumery. google.com Similarly, an isomer, 2,4-dimethyl-undecane, is also utilized as a fragrance ingredient. lookchem.com The synthesis of fragrance compounds like α-damascenone, known for its powerful rose and fruity aroma, can proceed through an intermediate containing a 6,10-dimethylundecane skeleton (6,10-dimethylundeca-1,9-dien-4-yn-6-ol), highlighting the utility of this carbon framework in constructing complex odorants. google.com

Table 2: Odor Characteristics of Acyclic Sesquiterpenoid Analogs (Related to Dimethylundecane Structure)

| Parent Structure/Analog Type | Functional Group | General Odor Description | Reference |

|---|---|---|---|

| Acyclic Sesquiterpenoid Alcohol Analogs | Alcohol (-CH₂OH) | Farnesol-like, mild, sweet, floral | perfumerflavorist.com |

| Acyclic Sesquiterpenoid Aldehyde Analogs | Aldehyde (-CHO) | Completely different from alcohol analogs; fresh, green, or ozone-like | perfumerflavorist.com |

| Acyclic Sesquiterpenoid Nitrile Analogs | Nitrile (-C≡N) | Fruity | perfumerflavorist.com |

Advanced Analytical Techniques for Characterization and Detection

Chromatographic Separations

Chromatographic techniques are fundamental to the separation and analysis of individual components from complex mixtures. For volatile and semi-volatile compounds like 2,6-dimethylundecane, gas chromatography (GC) is the premier analytical choice. The separation in GC is based on the differential partitioning of analytes between a gaseous mobile phase and a liquid or solid stationary phase within a column. chula.ac.th The volatility of a compound, influenced by factors like its boiling point and molecular structure, dictates its elution time from the column. ncat.edu For alkanes, increased branching generally leads to lower boiling points and thus shorter retention times compared to their linear isomers. ncat.edu

Gas Chromatography (GC) Applications for Branched Hydrocarbons

Gas chromatography is extensively used for the analysis of polymethyl-substituted alkanes, which are prevalent in both natural and synthetic hydrocarbon mixtures such as petroleum products and geological samples. oup.comresearchgate.net The analysis of these complex mixtures is challenging due to the large number of possible isomers for alkanes in the C10 and higher range. oup.com Standard GC methods, often employing capillary columns with stationary phases like 5% phenyl dimethyl polysiloxane, are capable of separating many of these isomers. acs.org The identification of compounds like this compound in these analyses is often confirmed through gas chromatography-mass spectrometry (GC-MS). acs.orgpjps.pk

Predicting the retention time of branched hydrocarbons is crucial for their identification in complex chromatograms, especially when authentic standards are unavailable. oup.com The retention of an alkane is closely related to its molecular structure. The Kovats retention index (RI) system standardizes retention times by relating them to the elution of n-alkanes. researchgate.net For branched alkanes, the position and number of methyl groups significantly influence the retention index. mdpi.com Generally, branching lowers the retention index compared to the corresponding n-alkane.

The additivity principle offers a method for estimating the retention characteristics of multibranched alkanes. oup.com This principle posits that the retention index of a molecule with several structural features (like multiple methyl branches) can be approximated as the sum of the contributions from each individual feature. oup.com This approach has proven valuable for the reliable assignment of peaks for various multimethyl-branched alkanes in the gas chromatograms of complex hydrocarbon mixtures. oup.com

The effect of branching on retention is evident when comparing the retention indices of C13 alkane isomers.

| Compound | Structure Type | Kovats Retention Index (Non-Polar Column) | Data Source(s) |

|---|---|---|---|

| Tridecane | Linear | 1300 | acs.org |

| This compound | Branched | 1210 - 1224.2 | molbase.comnih.govnist.gov |

| 4,6-Dimethylundecane (B91011) | Branched | 1193 - 1210 | nist.gov |

| 4,7-Dimethylundecane | Branched | 1205 - 1212 | nih.gov |

This interactive table showcases the Kovats Retention Index for various C13 alkane isomers. Clicking on a row will highlight the specific compound and its structural and retention data.

Quantitative Structure-Retention Relationship (QSRR) models provide a sophisticated computational approach to predict the retention behavior of molecules. mdpi.comresearchgate.net These models establish a mathematical correlation between the chromatographic retention parameters (like retention time or index) and the molecular descriptors of the compounds. researchgate.netutas.edu.au Molecular descriptors are numerical values that encode the physicochemical, topological, or electronic properties of a molecule. nih.gov

For branched hydrocarbons, QSRR models can predict retention indices with a high degree of accuracy. acs.org These models have been successfully applied to methyl-branched alkanes, demonstrating the strong relationship between molecular structure and chromatographic behavior. acs.org Various machine learning algorithms, such as Multiple Linear Regression (MLR), Support Vector Regression (SVR), and Gradient Boosted Regression, can be employed to build robust QSRR models. mdpi.comresearchgate.net By correlating descriptors related to molecular size, shape, and branching with experimental retention data, QSRR provides a powerful tool for identifying unknown branched alkanes in complex mixtures without relying solely on experimental standards. utas.edu.au

Retention Time Prediction and Additivity Principle

Comprehensive Two-Dimensional Gas Chromatography (GC×GC)

For exceedingly complex samples like petroleum distillates, conventional one-dimensional GC often fails to provide adequate separation, resulting in a large "unresolved complex mixture" (UCM). mosh-moah.denih.gov Comprehensive two-dimensional gas chromatography (GC×GC) is a state-of-the-art technique that dramatically enhances separation power. sepsolve.comifpenergiesnouvelles.fr In GC×GC, the sample is subjected to two independent separation stages using two columns with different stationary phase selectivities (e.g., non-polar followed by polar). sepsolve.combirmingham.ac.uk The columns are connected by a modulator, which continuously traps, focuses, and re-injects small fractions of the effluent from the first-dimension column into the second-dimension column. ifpenergiesnouvelles.frchemistry-matters.com

The primary advantage of GC×GC is its immense increase in peak capacity, which is the total number of peaks that can be separated in a single analysis. sepsolve.comifpenergiesnouvelles.fr This allows for the resolution of thousands of individual constituents in petroleum substances. nih.gov GC×GC separates components into structured, ordered patterns on a two-dimensional chromatogram, with compounds grouped by chemical class (e.g., n-alkanes, iso-alkanes, cycloalkanes, and aromatics). mosh-moah.denih.gov This structured elution simplifies the identification of compound classes. sepsolve.com For instance, in the analysis of hydrocarbon mixtures, GC×GC can effectively separate branched alkanes like this compound from linear alkanes and cyclic hydrocarbons, which often co-elute in 1D GC. nih.govgcms.czacs.org

Coupling GC×GC with a time-of-flight mass spectrometer (TOFMS) creates a powerful analytical system (GC×GC-TOFMS) for both separation and identification. birmingham.ac.uknih.gov TOFMS detectors are essential for GC×GC because they offer the high-speed data acquisition required to capture the very narrow peaks (often less than 150 ms (B15284909) wide) that elute from the second-dimension column. gcms.cz The integration of TOFMS adds a third dimension of data (mass spectrum) to the two retention time dimensions, enabling confident identification of the separated compounds. csic.es

This technique has been successfully used to analyze a wide array of complex samples, from petroleum products to environmental contaminants and biological volatiles. oup.comscielo.brmdpi.com Specifically, this compound has been identified as a volatile component in various matrices using GC×GC-TOFMS, including in studies of getter substrate breakdown and the analysis of Ophiocordyceps sinensis products. mdpi.comchromatographyonline.comosti.gov The high resolution of GC×GC combined with the mass spectral data from TOFMS allows for the unambiguous identification of isomers that would otherwise be indistinguishable. birmingham.ac.uk

| Parameter | Typical Setting | Reference(s) |

|---|---|---|

| 1st Dimension Column | Non-polar (e.g., dimethyl polysiloxane), 30-60 m length, 0.25 mm ID | nih.govgcms.cz |

| 2nd Dimension Column | Polar/Semi-polar (e.g., phenyl polysilphenylene-siloxane), 1-2 m length, 0.1 mm ID | nih.govgcms.cz |

| Carrier Gas | Helium, constant flow (e.g., 1 mL/min) | gcms.cznih.gov |

| Oven Temperature Program | Initial hold (e.g., 40-60°C), ramp (e.g., 2-8°C/min) to final temp (e.g., 280-310°C) | nih.govgcms.cznih.gov |

| Modulation Period | 2 - 8 seconds | gcms.cznih.govresearchgate.net |

| MS Acquisition Rate | 100 - 200 spectra/s | gcms.cz |

| MS Mass Range | e.g., 45-450 m/z | gcms.cz |

This interactive table summarizes common parameters for GCxGC-TOFMS analysis. Clicking on a row highlights the specific parameter and its typical setting.

Enhanced Resolution and Separation of Complex Mixtures

Spectroscopic Characterization Methods

Spectroscopic methods are fundamental to the structural elucidation and quantification of branched alkanes like this compound. Techniques such as Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy provide detailed information about molecular weight, fragmentation patterns, and the specific arrangement of atoms within the molecule.

Mass Spectrometry (MS) Applications

Mass spectrometry, particularly when coupled with gas chromatography (GC-MS), is a powerful tool for identifying and quantifying this compound in complex mixtures. nih.govnih.govup.ac.za This technique separates compounds based on their retention time and then fragments them into characteristic ions, allowing for precise identification.

The molecular structure of this compound (C₁₃H₂₈) can be effectively determined using mass spectrometry. jst.go.jp The electron impact (EI) mass spectrum of this compound exhibits a molecular ion peak (M⁺) corresponding to its molecular weight, although it may be weak or absent. The structural arrangement, specifically the location of the methyl branches, is deduced by analyzing the fragmentation pattern.

In the analysis of long-chain dimethylalkanes, cleavage occurs preferentially at the tertiary carbons where the methyl groups are attached. The resulting fragment ions are diagnostic for the branching positions. For instance, the mass spectra of dimethylalkanes show characteristic ion pairs that help pinpoint the locations of the methyl groups along the carbon backbone. researchgate.netunl.edunih.gov The identification of this compound has been reported in various matrices, including shale oil, avocado oil, and the cuticular hydrocarbons of insects, through the interpretation of these mass spectra. nih.govjst.go.jpnih.gov

Table 1: Characteristic GC-MS Identification Data for this compound

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₁₃H₂₈ | PubChem nih.gov |

| Molecular Weight | 184.36 g/mol | PubChem nih.gov |

| CAS Number | 17301-23-4 | PubChem nih.gov |

| Kovats Retention Index (Standard non-polar) | ~1216 | PubChem nih.gov |

Data compiled from multiple sources.

In environmental forensics, particularly for oil spill identification, diagnostic ion ratios are a critical tool. researchgate.netresearchgate.net Certain compounds, known as biomarkers, are more resistant to weathering processes than others. researchgate.net Branched alkanes like this compound are considered well-established markers for this purpose. researchgate.netresearchgate.net

Forensic procedures for oil spill analysis involve using gas chromatography to separate marker compounds. The ratios of these stable biomarkers are then compared between the spilled oil and potential sources. researchgate.net The use of these diagnostic ratios, including those involving this compound, is considered an international gold standard for providing a more sophisticated and reliable analysis in oil spill investigations. researchgate.netresearchgate.net

Table 2: Selected Biomarkers Used in Oil Spill Forensic Analysis

| Compound | Type |

|---|---|

| This compound | Branched Alkane |

| 2,6,10-Trimethylpentadecane | Isoprenoid |

| 2,6,10,14-Tetramethylpentadecane (Pristane) | Isoprenoid |

| 2,6,10,14-Tetramethylhexadecane (Phytane) | Isoprenoid |

| Hopanes | Terpenoid |

This table lists common biomarkers, including this compound, as mentioned in the literature. researchgate.netresearchgate.net

Elucidation of Molecular Structure

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is another indispensable technique for the structural analysis of hydrocarbons, providing unambiguous information about the carbon-hydrogen framework. acs.orgnih.gov Both ¹H and ¹³C NMR are used to characterize branched alkanes.

Analyzing complex hydrocarbon mixtures, which may contain numerous linear and branched isomers, presents a significant analytical challenge. acs.orgnih.gov One-dimensional ¹H NMR spectra of such mixtures are often poorly resolved due to severe signal overlap. Two-dimensional NMR techniques, such as Double-Quantum Filtered Correlation Spectroscopy (DQF-COSY), offer a solution by spreading the signals over a second dimension, which enhances resolution. acs.orgcore.ac.uk

The DQF-COSY technique is particularly useful for identifying the sub-molecular groups present in mixtures of alkanes. acs.org It allows for the unambiguous identification of molecular components and can be combined with methods like partial least-squares regression to quantify the composition of mixtures containing linear alkanes and various monomethyl alkanes. acs.orgnih.gov This approach has been successfully applied to characterize the composition of liquid mixtures of linear and branched alkanes, demonstrating its power in resolving complex spectral data. acs.org

¹³C NMR spectroscopy provides direct information about the carbon skeleton of a molecule. Each unique carbon atom in the structure of this compound produces a distinct signal in the ¹³C NMR spectrum, making it an excellent method for confirming the compound's identity and structure. jst.go.jp The chemical shift of each carbon signal is dependent on its local electronic environment.

Research on branched alkanes has utilized ¹³C NMR to determine their structure and to study their molecular dynamics in the liquid state. jst.go.jpaip.org For this compound, the spectrum would show distinct signals for the two non-equivalent methyl branch carbons (at C2 and C6), the terminal methyl carbons, and the various methylene (B1212753) carbons along the undecane (B72203) chain. The presence of signals in the region characteristic of quaternary or tertiary carbons at branching points confirms the branched nature of the alkane. The specific chemical shifts allow for the precise assignment of the branch locations. jst.go.jp For example, the structures of isoprenoid hydrocarbons, including this compound isolated from Colorado shale oil, were determined using a combination of mass spectrometry and ¹³C-NMR spectral analysis. jst.go.jp

Table 3: List of Compounds Mentioned

| Compound Name |

|---|

| This compound |

| 2,6,10-Trimethylpentadecane |

| 2,6,10,14-Tetramethylpentadecane |

| 2,6,10,14-Tetramethylhexadecane |

| Hopanes |

| Steranes |

| Pristane (B154290) |

1H 2D Double-Quantum Filtered Correlation Spectroscopy (DQF-COSY) for Mixture Analysis

Vibrational Spectroscopy (e.g., Fourier Transform Infrared, Raman)

Sample Preparation and Pre-concentration Techniques

The analysis of this compound, especially from environmental or biological samples where it may be present at trace levels, often requires effective sample preparation to isolate it from the matrix and concentrate it prior to instrumental analysis.

Headspace Solid-Phase Microextraction (HS-SPME)

Headspace Solid-Phase Microextraction (HS-SPME) is a solvent-free, rapid, and sensitive sample preparation technique widely used for the analysis of volatile and semi-volatile organic compounds (VOCs). d-nb.info The method involves exposing a fused silica (B1680970) fiber coated with a sorbent polymer to the headspace (the gas phase) above a solid or liquid sample in a sealed vial. mdpi.com Volatile analytes, including branched alkanes, partition from the sample matrix into the headspace and are then adsorbed and concentrated onto the fiber. The fiber is subsequently transferred to the injector of a gas chromatograph (GC) for thermal desorption and analysis, typically by mass spectrometry (MS). d-nb.info

The choice of fiber coating is critical for efficient extraction. For a broad range of VOCs, including non-polar compounds like alkanes, a combination fiber such as Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS) is often employed due to its ability to adsorb analytes with a wide range of molecular weights and polarities. frontiersin.orgresearchgate.net Optimization of extraction parameters such as temperature, equilibration time, and extraction time is crucial for achieving high sensitivity and reproducibility. frontiersin.org HS-SPME has been successfully applied to detect a variety of branched alkanes, including this compound, from complex samples. mdpi.comjst.go.jp

| Parameter | Typical Condition |

|---|---|

| SPME Fiber | DVB/CAR/PDMS (50/30 µm) |

| Equilibration/Incubation Temperature | 40 - 70 °C |

| Equilibration/Incubation Time | 20 - 60 min |

| Extraction Time | 30 - 60 min |

| Desorption Temperature | 250 °C |

| Desorption Time | 4 - 5 min |

Column Chromatography for Fractionation

Column chromatography is a fundamental purification technique used to separate compounds from a mixture based on their differential adsorption to a solid stationary phase. For hydrocarbon analysis, it is commonly used to fractionate complex mixtures, such as petroleum extracts, into different compound classes (e.g., saturates, aromatics, polar compounds). plymouth.ac.uk

To isolate the saturated fraction containing this compound, a glass column is typically packed with an activated adsorbent like silica gel or alumina (B75360). The sample is loaded onto the top of the column, and a non-polar solvent, such as hexane (B92381) or heptane (B126788), is used as the mobile phase. The non-polar saturated hydrocarbons, including both linear and branched alkanes, have the weakest interaction with the polar stationary phase and therefore elute first. Aromatic compounds are retained more strongly and can be subsequently eluted by increasing the solvent polarity, for instance, by using a mixture of hexane and dichloromethane. plymouth.ac.uk This fractionation simplifies the resulting mixture, reducing matrix interference and allowing for more accurate characterization and quantification by GC-MS.

Molecular Sieves and Clathration for n-Alkane Separation

While column chromatography separates broad classes of compounds, more specialized techniques are required to separate structurally similar alkanes, such as linear n-alkanes from their branched isomers.

Molecular Sieves: Zeolites are crystalline aluminosilicates with a highly regular pore structure of a precise size. This property is exploited for the separation of hydrocarbons based on their molecular dimensions. Specifically, 5A molecular sieves, with a pore diameter of approximately 5 angstroms (Å), are widely used to selectively trap linear n-alkanes. researchgate.netfortlewis.edu The straight-chain structure of n-alkanes allows them to enter and be retained within the zeolite pores. In contrast, branched alkanes like this compound have a larger kinetic diameter and are sterically hindered from entering the pores. rsc.org Therefore, when a mixture of alkanes is exposed to activated 5A molecular sieves, the n-alkanes are adsorbed, while the branched and cyclic compounds remain in the solution and can be easily separated. researchgate.netnih.gov The trapped n-alkanes can be recovered later by dissolving the zeolite matrix, typically with hydrofluoric acid. researchgate.net

Clathration: Urea (B33335) clathration, or adduction, is another technique for separating linear from branched alkanes. dergipark.org.tr In the presence of a suitable initiator, urea molecules crystallize into a helical lattice structure that contains a long, narrow channel. Linear n-alkanes with a sufficient chain length (typically C₇ and longer) fit snugly within this channel, acting as "guest" molecules to form a stable crystalline inclusion complex, known as a clathrate. researchgate.net Branched alkanes, such as this compound, are too bulky to fit into the channel and are thus excluded from the complex, remaining in the liquid phase. dergipark.org.tryoutube.com The solid urea-alkane adduct can be separated by filtration, and the n-alkanes can be subsequently recovered by dissolving the urea crystals in water.

Environmental Dynamics and Biotransformation

Microbial Degradation Pathways of Alkanes

Microorganisms employ both aerobic (oxygen-dependent) and anaerobic (oxygen-independent) pathways to degrade alkanes. The initial activation of the chemically inert C-H bond is the critical, rate-limiting step in both processes. asm.orgenviro.wiki

Under aerobic conditions, the initial attack on an alkane molecule is catalyzed by oxygenase enzymes that introduce molecular oxygen, making the hydrocarbon more reactive. asm.org There are several modes of initial oxidation:

Terminal Oxidation: This is the most common pathway for n-alkanes, where oxidation occurs at one of the terminal methyl groups to form a primary alcohol. nih.gov For a branched alkane like 2,6-dimethylundecane, this pathway can be impeded by the methyl group at the C-2 position.

Subterminal Oxidation: This mechanism involves the oxidation of an internal methylene (B1212753) group, yielding a secondary alcohol. nih.govfrontiersin.org This is then converted to a ketone. A subsequent Baeyer-Villiger monooxygenase can insert an oxygen atom to form an ester, which is then hydrolyzed into an alcohol and a fatty acid. nih.govfrontiersin.org This pathway is significant for the degradation of branched alkanes.

Biterminal Oxidation: In this less common pathway, both ends of the alkane chain are oxidized to form a dicarboxylic acid. nih.govfrontiersin.org

Branched-chain alkanes are generally more difficult for microbes to degrade than linear alkanes. However, studies have shown that some microbes can metabolize them effectively, for instance, Rhodococcus has been shown to degrade the closely related compound 2,6-dimethyldecane. researchgate.net

The initial hydroxylation of alkanes is carried out by a diverse group of enzymes known as alkane hydroxylases (AHs). nih.govethz.ch The type of hydroxylase present in a microorganism often dictates its substrate range.

| Alkane Hydroxylase | Enzyme Type | Typical Substrates | Key Microbial Genera |

| AlkB | Integral-membrane non-heme iron monooxygenase | Medium-chain alkanes (C5–C16); can also act on branched alkanes. frontiersin.orgijabbr.com | Pseudomonas, Acinetobacter, Rhodococcus |

| Cytochrome P450 (CYP153) | Soluble heme-thiolate monooxygenase | Medium-chain alkanes (C5–C16) and some longer chains. frontiersin.orgethz.ch | Pseudomonas, Acinetobacter, Rhodococcus |

| AlmA | Flavin-binding monooxygenase | Long-chain alkanes (>C32); also implicated in branched-alkane degradation. researchgate.netnih.gov | Acinetobacter, Alcanivorax |

| LadA | Flavin-dependent monooxygenase | Long-chain alkanes (C15–C36). frontiersin.orgnih.gov | Geobacillus |

These enzyme systems are crucial for initiating the breakdown of complex hydrocarbons. For example, some Acinetobacter species possess multiple AH systems, including AlkB, CYP153, and AlmA, allowing them to degrade a wide spectrum of alkanes, from C10 to C40. frontiersin.orgijabbr.com

Following the initial hydroxylation, the resulting alcohol is sequentially oxidized by alcohol dehydrogenase and aldehyde dehydrogenase to form the corresponding fatty acid. ijabbr.com This fatty acid is then activated with coenzyme A to form an acyl-CoA ester. The acyl-CoA molecule enters the β-oxidation pathway, a cyclical process that shortens the carbon chain by two carbons in each cycle, releasing a molecule of acetyl-CoA. frontiersin.orgtaylorandfrancis.com The acetyl-CoA then enters the tricarboxylic acid (TCA) cycle for energy production and to generate biosynthetic precursors. taylorandfrancis.com In the case of branched-chain alkanes, the methyl groups can pose problems for the β-oxidation enzymes, often requiring additional isomerase or mutase enzymes to bypass the blockages. uba.ar

In the absence of oxygen, microorganisms have evolved alternative strategies to activate the stable C-H bonds of alkanes. researchgate.netoup.com These processes are generally slower than aerobic degradation but are vital in anoxic environments like deep sediments and contaminated aquifers. enviro.wiki

The most well-documented mechanism for the anaerobic activation of non-methane alkanes is fumarate (B1241708) addition . enviro.wikifrontiersin.orgawi.de In this reaction, a carbon atom of the alkane (often a subterminal carbon) is added across the C=C double bond of a fumarate molecule. cdnsciencepub.com This reaction is catalyzed by a glycyl radical enzyme called alkylsuccinate synthase (ASS). enviro.wikicdnsciencepub.com The resulting alkylsuccinate is then further metabolized, often through a modified β-oxidation pathway, to eventually yield acetyl-CoA. oup.comcdnsciencepub.com This pathway has been shown to be active for both linear and branched alkanes. ijabbr.comcdnsciencepub.com

Another, less common, mechanism is carboxylation , where carbon dioxide is directly added to the hydrocarbon. aapg.org A distinct pathway involving alkyl-coenzyme M formation is used by certain archaea, primarily for the degradation of short-chain gaseous alkanes like methane (B114726) and ethane. awi.de

Several bacterial genera are renowned for their ability to degrade a wide array of hydrocarbons, including complex branched alkanes.

| Microbial Genus | Key Degradation Characteristics |

| Pseudomonas | Possesses various alkane hydroxylases (e.g., AlkB) and often produces rhamnolipid biosurfactants that increase the bioavailability of hydrophobic compounds like alkanes. nih.govpjoes.com Some strains are known to degrade branched alkanes. pjoes.com Engineered strains of Pseudomonas citronellolis have been developed to specifically degrade 2,6-dimethyldecane. |

| Acinetobacter | Known for its ability to degrade a broad range of alkanes, including long-chain (up to C44) and branched isomers. ijabbr.commdpi.com It can harbor multiple alkane hydroxylase systems (AlkB, AlmA) and may utilize both terminal and subterminal oxidation pathways. ijabbr.comresearchgate.net Some species can degrade branched alkanes like i-C14 and i-C17. mdpi.com |

| Rhodococcus | Highly versatile degraders due to their hydrophobic cell surface, which facilitates contact with hydrocarbons, and their possession of a wide array of oxygenase enzymes. doi.orgfrontiersin.orgnih.gov They are known to degrade alkanes from C5 to C36 and are capable of metabolizing branched alkanes. researchgate.netdoi.org Strains of Rhodococcus rhodochrous have demonstrated the ability to degrade 2,6-dimethyldecane. researchgate.netlboro.ac.uk |

These microorganisms are frequently isolated from oil-contaminated environments and are key players in the natural attenuation and bioremediation of petroleum hydrocarbons. frontiersin.orgresearchgate.netuni-greifswald.de Their metabolic diversity and adaptability make them central to the environmental breakdown of recalcitrant molecules like this compound.

Role of Alkane Hydroxylases (e.g., AlkB, CYP, AlmA, LadA-type)

Anaerobic Alkane Degradation Mechanisms (e.g., Fumarate Addition, Alkyl-Coenzyme M Formation)

Factors Influencing Biodegradation Efficiency

The biological breakdown of complex hydrocarbons like this compound is a multifaceted process governed by the interplay of various environmental and biological factors. The efficiency of biodegradation is not intrinsic to the microbial species alone but is heavily modulated by the surrounding conditions and interactions within the microbial community.

The metabolic activities of microorganisms responsible for alkane degradation are profoundly influenced by the physicochemical parameters of their environment. frontiersin.org These factors can dictate the rate and extent of hydrocarbon breakdown. biomedgrid.com

Temperature: Temperature affects both the physical nature of the hydrocarbon and the biological activity of the microorganisms. mdpi.com An increase in temperature generally enhances the solubility of hydrocarbons, making them more available to microbes. More importantly, temperature controls the rate of enzymatic reactions central to the degradation pathways. mdpi.com Most oil-degrading microorganisms have an optimal temperature range for growth and metabolic activity; for instance, peak hydrocarbon metabolism often occurs between 30°C and 40°C in soil environments. mdpi.com While warmer temperatures can elevate the metabolic rates of oil-degrading microbes, lower temperatures can decrease the accessibility of alkanes compared to more soluble compounds like PAHs. mdpi.com

pH: The pH of the soil or water matrix impacts microbial life by affecting enzyme function and the solubility of essential nutrients. biomedgrid.comenviro.wiki Most bacteria involved in hydrocarbon degradation thrive in a pH range of 6 to 8. enviro.wiki Extreme pH values can inhibit the growth of pollutant-degrading microorganisms and alter the efficiency of their enzymatic machinery. mdpi.comresearchgate.net However, some specialized microbes, such as certain fungi and alkaliphilic bacteria, can perform degradation at lower or higher pH levels, respectively. biomedgrid.com

Salinity: Salinity affects microbial growth, metabolic rates, and the diversity of the microbial community. biomedgrid.commdpi.com While high salinity can negatively impact some enzymes involved in hydrocarbon breakdown, halophilic (salt-loving) and halotolerant (salt-tolerant) microbes are crucial for biodegradation in saline environments like oceans and estuaries. researchgate.netnih.gov Studies have shown that hydrocarbon degradation can occur in salinity comparable to seawater, though very high salt concentrations tend to decrease the degradation rate. mdpi.com The solubility and emulsification of hydrocarbons can also be influenced by salt concentrations, affecting their bioavailability. researchgate.net

Oxygen Availability: The availability of oxygen is a critical rate-limiting factor for the aerobic biodegradation of alkanes. enviro.wiki The initial step in aerobic alkane degradation involves oxygenase enzymes, which incorporate molecular oxygen into the hydrocarbon molecule. enviro.wiki In environments with little to no oxygen, the degradation process is significantly hindered for aerobic microorganisms. mdpi.com However, anaerobic degradation can occur, where microorganisms use other compounds like sulfate (B86663) or nitrate (B79036) as electron acceptors, though this process is generally slower than aerobic degradation. usf.eduawi.de

Table 1: Influence of Environmental Conditions on Hydrocarbon Biodegradation

| Factor | Effect on Biodegradation | Optimal Range/Condition | Source |

| Temperature | Affects hydrocarbon solubility and enzymatic reaction rates. | 30-40°C (Soil), 20-30°C (Marine) | mdpi.com |

| pH | Influences enzyme activity and nutrient solubility. | 6.0-8.0 for most bacteria. | enviro.wiki |

| Salinity | Impacts microbial growth and enzyme function. | Maximum degradation often near natural seawater salinity (~0.4M NaCl). | |

| Oxygen | Crucial for aerobic degradation pathways; a primary rate-limiting factor. | Presence of dissolved oxygen enhances degradation rates significantly. | enviro.wiki |

A significant challenge in the biodegradation of alkanes like this compound is their low water solubility, which limits their availability to microorganisms. sci-hub.se To overcome this, many hydrocarbon-degrading microbes produce surface-active agents known as biosurfactants. sci-hub.seispub.com

These molecules, which include glycolipids and lipopeptides, reduce surface and interfacial tension between water and hydrocarbon phases. sci-hub.seispub.com This action increases the surface area of the insoluble hydrocarbon, effectively emulsifying it into smaller droplets. acs.org This emulsification enhances the bioavailability of the alkane, making it more accessible for microbial uptake and degradation. sci-hub.se The production of biosurfactants is considered an important adaptation for microorganisms growing in hydrocarbon-rich environments, stimulating their growth and accelerating the rate of bioremediation. sci-hub.seispub.com

The complete mineralization of complex hydrocarbons is often not accomplished by a single microbial species but by the collective action of a diverse microbial consortium. usf.edu Within these communities, functional interactions such as metabolic cooperation and cross-feeding are essential for efficient degradation. ajol.info

Metabolic cooperation involves synergistic interactions where different microbial species enhance each other's degradation capabilities. ajol.info Some microorganisms may partially break down a complex alkane, and the resulting intermediate metabolites are then utilized by other species in the community. researchgate.net This process, known as cross-feeding, involves the exchange of metabolites where the by-products of one organism's metabolism serve as nutrients for another. rsc.orgoup.com For example, some bacteria may initiate the degradation of a hydrocarbon, producing intermediates that are then consumed by other microbes, leading to a more complete breakdown of the original pollutant. ajol.infonih.gov These intricate interactions create robust degradation cascades and are fundamental to the stability and function of microbial communities in contaminated environments. ajol.infooup.comnih.gov

Biosurfactant Production by Microorganisms

Formation of Secondary Organic Aerosols (SOA) from Branched Alkanes in Atmospheric Processes

Branched alkanes, such as this compound, are significant components of hydrocarbons emitted into the atmosphere and act as precursors to the formation of Secondary Organic Aerosols (SOA). copernicus.org SOA are microscopic particles formed from the atmospheric oxidation of volatile organic compounds (VOCs), and they have significant impacts on air quality and climate. nih.govnih.gov

The molecular structure of an alkane plays a critical role in its potential to form SOA. copernicus.orgnih.gov For a given number of carbon atoms, branched alkanes generally produce lower SOA yields compared to linear (n-alkanes) and cyclic alkanes. acs.orgd-nb.infoacs.orgacs.org This trend is largely attributed to the decomposition pathways of the alkoxy radical intermediates that form during atmospheric oxidation. acs.orgtandfonline.com

In branched alkanes, the alkoxy radicals are more likely to fragment, breaking down into smaller, more volatile products that are less likely to condense into the aerosol phase. acs.org In contrast, the oxidation products of linear and cyclic alkanes tend to be less volatile. copernicus.org The position of the methyl branches on the carbon backbone also influences the SOA yield. acs.orgnih.gov Despite their lower yields compared to linear counterparts of the same carbon number, branched alkanes are a significant source of SOA mass in urban environments due to their high proportion in emissions from sources like diesel fuel. copernicus.org

Table 2: Relative SOA Yields from Different Alkane Structures

| Alkane Structure | Relative SOA Yield (for a given carbon number) | Primary Reason for Yield Difference | Source |

| Cyclic | Highest | Ring-opening forms less volatile, multifunctional products. | acs.orgd-nb.info |

| Linear | Intermediate | Forms less volatile oxidation products compared to branched alkanes. | acs.orgd-nb.info |

| Branched | Lowest | Intermediate alkoxy radicals tend to fragment into smaller, more volatile products. | acs.orgacs.orgacs.org |

The atmospheric oxidation of alkanes begins with a reaction with a hydroxyl (OH) radical, leading to the formation of a peroxy radical (RO₂). copernicus.org These peroxy radicals can undergo a process called autoxidation, which involves intramolecular hydrogen shifts. sci-hub.boxresearchgate.net This process can rapidly incorporate multiple oxygen atoms, forming highly oxygenated molecules (HOMs). nih.govkaust.edu.sa

These HOMs are often characterized by very low volatility, meaning they readily condense to form or contribute to SOA particles. copernicus.orgkaust.edu.sa However, the presence of branching in the alkane structure can decrease the ability of the molecule to undergo these autoxidation reactions. copernicus.org The oxidation products of branched alkanes also tend to be more volatile than those of linear alkanes with the same carbon number. copernicus.orgacs.org This increased volatility of the oxidation products, combined with a reduced capacity for autoxidation, contributes to the lower SOA yields observed from branched alkanes. copernicus.org Nevertheless, under certain atmospheric conditions, particularly during the daytime, low-volatility products from the autoxidation of long-chain alkanes can be a considerable contributor to SOA mass. researchgate.net

Biomarker Applications and Geochemical Significance

Hydrocarbon Biomarkers in Petroleum Geochemistry

Hydrocarbon biomarkers, including branched alkanes like 2,6-dimethylundecane, are indispensable tools in petroleum geochemistry. igiltd.comresearchgate.net These compounds are relatively resistant to degradation compared to other components of crude oil, such as n-alkanes. tandfonline.com This resistance allows them to persist through geological time and provide a chemical fingerprint of the oil. igiltd.comtandfonline.com The analysis of these biomarkers, often present in parts-per-million (ppm) levels, is typically carried out using gas chromatography-mass spectrometry (GC-MS), which allows for their detection and quantification even in complex hydrocarbon mixtures. tandfonline.com

The distribution and abundance of specific biomarkers can help characterize the source rock that generated a particular crude oil. researchgate.net The C13 isoprenoid alkane, this compound, has been identified as a significant component in the pyrolysates of certain kerogens, which are the insoluble organic matter in sedimentary rocks. jst.go.jp Research suggests that this compound can originate from the biomacromolecules of cyanobacteria. jst.go.jp Specifically, studies on the pyrolysis of kerogen from the Onnagawa Formation and the Leenhardt Black Shale have indicated that cyanobacterial algaenan is a likely precursor to this compound. jst.go.jp The presence of this compound, along with other isoprenoids, points to a significant contribution from cyanobacteria to the primary organic matter input during sediment deposition. researchgate.netjst.go.jp

| Biomarker | Potential Source Organism/Precursor |

| This compound | Cyanobacteria (specifically from algaenan) |

| Pristane (B154290) | Phytol (from chlorophyll) |

| Phytane (B1196419) | Phytol (from chlorophyll), Archaea |

| Hopanes | Bacteriohopanetetrol (from bacteria) |

| Steranes | Sterols (from eukaryotes like algae and higher plants) |

This table summarizes potential biological sources for this compound and other common biomarkers.

The thermal maturity of organic matter, which indicates the extent of heat-induced alteration it has undergone, can be assessed using various biomarker parameters. researchgate.net While hopane (B1207426) and sterane isomerization ratios are primary indicators, the stability of branched alkanes like this compound under thermal stress is also a factor. researchgate.netnist.gov Studies on the thermal decomposition of fuels like Jet A, which contains this compound, provide insights into the breakdown of such compounds at elevated temperatures. nist.gov The relative abundance of more stable biomarkers over less stable ones can indicate a higher level of thermal maturity.

In gas chromatograms of biodegraded or heavily weathered oils, a prominent feature is the "hump" or Unresolved Complex Mixture (UCM). taylorandfrancis.comgeoscienceworld.org This UCM consists of thousands of structurally complex hydrocarbons, including branched and cyclic compounds, that cannot be resolved into individual peaks by standard gas chromatography. taylorandfrancis.comdss.go.th The presence of a significant UCM often indicates that more labile compounds, such as n-alkanes, have been removed by bacterial action. taylorandfrancis.comgeoscienceworld.org Analysis of the UCM and the more resistant biomarkers that may still be identifiable within or alongside it, such as this compound, is crucial for characterizing degraded oils. geoscienceworld.org

Thermal Maturity Assessment of Organic Matter

Application in Oil Spill Forensics

In the event of an oil spill, a primary objective for environmental forensics is to identify the source of the pollution. igiltd.comresearchgate.net Chemical fingerprinting of the spilled oil and comparison with potential source samples is a standard procedure. researchgate.netdiva-portal.org

A robust method in oil spill forensics involves the comparison of diagnostic ratios of specific, well-established biomarkers. igiltd.comresearchgate.netresearchgate.net this compound is one of the key markers used in these analyses, alongside other compounds like pristane (2,6,10,14-tetramethylpentadecane) and phytane (2,6,10,14-tetramethylhexadecane). researchgate.netresearchgate.netresearchgate.net The ratios between these relatively stable compounds are calculated for both the spilled oil and suspected source oils. researchgate.net A close match between these ratios provides strong evidence for a common origin. researchgate.net This methodology is recognized internationally, for instance by the European Committee for Standardization (CEN), as a reliable approach for oil spill identification. researchgate.netresearchgate.netnih.gov The best markers for this purpose are those that remain relatively stable and are resistant to weathering processes like evaporation and biodegradation that occur after a spill. researchgate.net

| Diagnostic Marker | Common Use in Oil Spill Forensics |

| This compound | Used in diagnostic ion ratio comparisons for source identification. researchgate.netresearchgate.net |

| 2,6,10-Trimethylpentadecane | A stable marker for diagnostic ratio analysis. researchgate.netresearchgate.net |

| Pristane | Key component of the widely used Pristane/Phytane ratio. |

| Phytane | Key component of the widely used Pristane/Phytane ratio. |

| Hopanes and Steranes | Highly resistant to weathering, used for detailed source fingerprinting. igiltd.comtandfonline.com |

This table highlights the role of this compound and other compounds in forensic oil spill analysis.

Stability of Branched Alkanes during Environmental Weathering Processes

Branched alkanes, including this compound, generally exhibit greater stability during environmental weathering processes compared to their straight-chain (n-alkane) counterparts. This enhanced resistance is a key factor in their application as biomarkers in geochemical studies. However, they are not entirely immune to alteration, and their stability is influenced by the type of branching and the specific environmental conditions.

The primary weathering processes that affect hydrocarbons in the environment include evaporation, dissolution, photo-oxidation, and microbial degradation. While evaporation and dissolution primarily affect lighter hydrocarbons, microbial degradation is a major process for the alteration of heavier alkanes.

Microbial Degradation:

Microorganisms preferentially metabolize the least structurally complex hydrocarbons first. As a result, n-alkanes are typically degraded more readily than branched alkanes. geoscienceworld.orgenviro.wiki The presence of methyl branches along the alkane chain creates steric hindrance, making it more difficult for microbial enzymes to access and break down the molecule. mdpi.com This differential degradation leads to an enrichment of branched alkanes relative to n-alkanes in weathered petroleum and sediment samples. geoscienceworld.org

The order of susceptibility to biodegradation is generally as follows:

n-alkanes > methylalkanes and alkylcyclopentanes/alkylcyclohexanes > cyclic and acyclic isoprenoids. acs.org

Studies have shown that even within the branched alkane fraction, the degree of branching influences stability. Highly branched alkanes, such as isoprenoids, are more resistant to biodegradation than lightly branched alkanes. geoscienceworld.org For instance, pristane and phytane, two common isoprenoid alkanes, are often used as internal standards in weathering studies because of their relatively high stability compared to n-alkanes. oup.com However, even these resistant biomarkers can be partially biodegraded in heavily weathered samples. oup.com

The stability of branched alkanes like this compound makes them valuable for assessing the extent of biodegradation in oil spills and ancient sediments. The ratio of branched alkanes to n-alkanes can serve as an indicator of the degree of weathering. allenpress.com

Photo-oxidation and Other Abiotic Processes:

In addition to microbial action, abiotic processes such as photo-oxidation can also contribute to the degradation of branched alkanes, particularly in surface environments. These processes can lead to the formation of more polar compounds like carboxylic acids, ketones, and lactones. While branched alkanes are more stable than n-alkanes, they can still undergo oxidation, which can enhance their solubility and potential toxicity.

Long-Chain Branched Alkanes with Quaternary Carbons (BAQCs) as Novel Biomarkers

Long-chain branched alkanes with quaternary carbons (BAQCs) represent a relatively novel class of biomarkers that have garnered significant interest in geochemistry. Their unique structures and distribution patterns in the geological record suggest specific biological sources and potential applications as indicators of particular paleoenvironmental conditions.

BAQCs are characterized by the presence of at least one quaternary carbon atom within a long aliphatic chain. Several pseudohomologous series of BAQCs have been identified in geological samples, with some of the most common being 5,5-diethylalkanes and 2,2-dimethylalkanes. researchgate.net These series often exhibit a distinct odd-over-even or even-over-odd carbon number predominance, which is a strong indicator of a biological origin. frontiersin.orgfrontiersin.org

Geochemical Significance and Potential Sources:

The detection of BAQCs has been reported in a wide range of geological settings, from modern sediments to rocks of the Paleoproterozoic Era. frontiersin.orgfrontiersin.org Their presence in ancient sediments suggests a high preservation potential.

Research has linked the occurrence of BAQCs to specific paleoenvironments, particularly those characterized by strong redox gradients. researchgate.net This has led to the hypothesis that the source organisms for these compounds were likely non-photosynthetic, autotrophic, and possibly thermophilic microbes. researchgate.net Some studies have suggested an association with sulfide (B99878) or iron-oxidizing bacteria. researchgate.net For example, BAQCs have been identified in deep-sea hydrothermal waters and in sediments associated with pyrite (B73398) oxidation. researchgate.net

While the precise biological precursors of BAQCs are still under investigation, potential sources are thought to include certain bacteria or algae. The correlation between the abundance of long-chain branched alkanes and the odd-even predominance of short-chain n-alkanes in some studies points towards a contribution from archaea or algal organic matter. frontiersin.org

BAQCs in Paleoenvironmental Reconstruction:

The distribution and abundance of different BAQC series may provide valuable information for paleoenvironmental reconstruction. For instance, the main peak carbon number distribution of certain BAQC series might be sensitive to changes in soil ecology and climate. frontiersin.org The presence of multiple BAQC series, along with other long-chain branched and cyclic alkanes, can offer a more comprehensive picture of the microbial communities and environmental conditions at the time of deposition. frontiersin.orgfrontiersin.org

It is important to note that the application of BAQCs as biomarkers is still an evolving field of study. While they hold great promise, further research is needed to fully understand the relationship between their structural characteristics, distribution, and the specific environmental parameters they may indicate. frontiersin.orgfrontiersin.org Additionally, the potential for contamination from modern sources, such as plastics, must be carefully considered when analyzing for BAQCs in geological samples. researchgate.net

Biological and Ecological Roles

Potential as Chemical Signals or Metabolites in Biological Interactions

Volatile organic compounds (VOCs) are crucial in mediating interactions between organisms. 2,6-Dimethylundecane has been identified as a component of such chemical communication systems.

In a study on white rhinos, dung odors were analyzed to understand the information being transmitted. researchgate.net The findings revealed that this compound was the most significant VOC for indicating the oestrous state in females, achieving a classification accuracy of 72.73%. royalsocietypublishing.org This suggests that this compound serves as a key chemical signal, allowing rhinos to extract vital biological information from dung, which likely influences mating behavior. researchgate.netroyalsocietypublishing.org

The compound has also been associated with insect-related microbial communities. In research concerning the mosquito Aedes aegypti, this compound was one of several alkanes tentatively identified in the leafy-curated water (LCW) where the mosquitoes lay their eggs. researchgate.net Its presence is linked to the microbial communities within these oviposition sites. researchgate.net Furthermore, studies on the African termite raiding ant, Pachycondyla analis, have implicated various cuticular hydrocarbons (CHCs), including the related compound 3,6-dimethylundecane, in nestmate recognition. antwiki.org

Additionally, this compound has been listed as one of several hydrocarbon compounds found in dictyostelids, a group of soil-living amoebae known as slime molds. mycosphere.org This indicates its role as a metabolite in these organisms, which play a significant part in soil ecology. mycosphere.org

Association with Physiological Processes

Beyond its role in chemical ecology, this compound has been identified in studies related to human physiological and disease processes, particularly as a volatile organic compound in exhaled breath.

Cystic Fibrosis (CF) is a genetic disorder affecting mucus and sweat glands, leading to severe damage to the respiratory and digestive systems. physio-pedia.com Monitoring lung function is a critical aspect of managing the disease. plos.org Recent research has explored the use of VOCs in breath as non-invasive biomarkers for lung function. cysticfibrosisnewstoday.com

A pilot study in France investigated changes in the breath composition of children with CF and mild lung disease before and after starting treatment with Kaftrio (elexacaftor/tezacaftor/ivacaftor). cysticfibrosisnewstoday.com The study identified 1,395 VOCs in breath samples, with twelve showing significant changes after one week of treatment. cysticfibrosisnewstoday.com Among these, six were significantly associated with lung function measurements. cysticfibrosisnewstoday.com

Notably, an increase in the concentration of this compound in the breath had a negative correlation with improvements in lung function, specifically the percent predicted forced expiratory volume in 1 second (ppFEV1) and the percent predicted forced expiratory flow between 25% and 75% of forced vital capacity (ppFEF). cysticfibrosisnewstoday.com This finding suggests that this compound could serve as a potential biomarker for monitoring the early response to CFTR modulator therapies like Kaftrio. cysticfibrosisnewstoday.com

| Volatile Organic Compound | Association with Lung Function Measures (ppFEV1 & ppFEF) |

| This compound | Negative Correlation with Improvement |

| Dimethyl sulfide (B99878) | Positive Correlation with Improvement |

| Tetradecene | Positive Correlation with Improvement |

| Data from a study on children with Cystic Fibrosis undergoing Kaftrio treatment. cysticfibrosisnewstoday.com |

Industrial and Biofuel Applications

Components in Synthetic Fuels and Lubricants

2,6-Dimethylundecane has been identified as a constituent in synthetic fuels, particularly those developed through the Fischer-Tropsch process. One such example is the synthetic jet fuel designated as S-8, which is intended as a substitute for petroleum-derived fuels like JP-8 and Jet-A. acs.orgnist.gov S-8 is a hydrocarbon mixture composed primarily of C7 to C18 linear and branched alkanes. acs.orgnist.gov The presence of branched alkanes like this compound is a characteristic feature of Fischer-Tropsch-derived jet fuels, which are composed almost entirely of normal and iso-paraffins. core.ac.uk

Studies analyzing the detailed composition of S-8 and its blends with conventional Jet-A fuel have confirmed the presence of this compound. acs.orggovinfo.gov For instance, in a 50/50 mixture of Jet-A and S-8, this compound was identified as one of the numerous hydrocarbon components. govinfo.gov

Table 1: Identification of this compound in Synthetic Aviation Fuel S-8

| Fuel Type | Analytical Context | Presence of this compound | Source(s) |

|---|---|---|---|

| S-8 (Synthetic JP-8) | Compositional analysis for distillation curve measurement. | Identified as a component with a retention time of 14.754 minutes. | nist.gov |

| S-8 (Synthetic JP-8) | Characterization of a synthetic fuel from natural gas via the Fischer-Tropsch process. | Listed as a component of the C7-C18 hydrocarbon mixture. | acs.org |

| 50/50 Blend (Jet-A + S-8) | Analysis of a blended aviation fuel. | Identified as a component with a mass fraction of 1.257%. | govinfo.gov |

Advanced Biofuels and Renewable Gasoline Production

This compound is relevant to the field of advanced biofuels, which are derived from renewable sources. conicet.gov.arwa.gov Its properties as a branched alkane make it a desirable product in processes that convert biomass into liquid transportation fuels.

Branched alkanes are crucial for producing high-quality fuels. They generally have higher octane (B31449) numbers than their straight-chain counterparts, which is critical for gasoline performance. For diesel and jet fuels, the degree and position of branching influence the cetane number, a measure of ignition quality. google.com

Lightly branched paraffins can exhibit high cetane numbers, which are desirable for diesel engines to ensure efficient and smooth combustion. google.com For example, 2,5-dimethylundecane, an isomer of this compound, has a reported cetane number of 58, well above the typical requirement for diesel fuel. google.comnrel.gov However, the specific location of the branching is critical; highly branched structures or branching near the center of the carbon chain can significantly lower the cetane number. google.com The structure of this compound, with its methyl groups away from the center, is favorable for a good cetane rating, making it a valuable component in renewable diesel.

Advanced biofuel synthesis routes aim to produce specific branched alkanes from biomass-derived molecules. One promising pathway involves the catalytic upgrading of furanic compounds, which can be produced from hemicellulose. Processes like hydroxyalkylation/alkylation (HAA) followed by hydrodeoxygenation (HDO) can convert furanics and carbonyl compounds (like acetone) into diesel and jet fuel range alkanes. researchgate.netresearchgate.net

While direct synthesis of this compound via this specific route is not explicitly detailed, the synthesis of structurally similar compounds has been demonstrated. For instance, the reaction of 2-methylfuran (B129897) (MFU) with acetone (B3395972) can lead to the formation of 6,6-dimethylundecane (B97090) after catalytic deoxygenation. researchgate.net Similarly, the alkylation of 2-methylfuran with mesityl oxide, followed by HDO, has been shown to produce diesel-range alkanes with high yields. researchgate.net These synthesis strategies highlight the potential to create tailored branched alkanes, including this compound, from renewable feedstocks.